molecular formula C8H9NO3 B190154 Methyl 2-amino-5-hydroxybenzoate CAS No. 1882-72-0

Methyl 2-amino-5-hydroxybenzoate

Cat. No.: B190154
CAS No.: 1882-72-0
M. Wt: 167.16 g/mol
InChI Key: DWBKSTKVIIRFHL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-hydroxybenzoate is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

Methyl 2-amino-5-hydroxybenzoate, also known as 5-Hydroxyanthranilic Acid Methyl Ester, is a derivative of 2-aminobenzoic acid 2-aminobenzoic acid and its derivatives are known to be important precursors for dyes, polymers, and also act as good chelating agents in coordination chemistry .

Mode of Action

It’s known that the orientation and nature of substituents on the benzene ring favor the formation of a stable six-membered ring via hydrogen bonding, which plays a key role in the properties of the investigated compound . The natural bond orbital (NBO) population analysis demonstrates that the hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the l p O → σ * (N–H) 1,6-remote interaction, is responsible for the preferred conformation .

Biochemical Pathways

This compound is used in the synthesis of a wide range of chemicals, dyes, and pharmaceuticals . It is also used to synthesize medicinally important heterocycles such as 4 H -3,1-benzoxazin-4-ones and 3 H -quinazolin-4-ones . .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound’s lipophilicity, measured as Log Po/w, ranges from 0.5 to 2.32 , suggesting that it may have good membrane permeability. , which are important factors in drug metabolism and transport.

Result of Action

Given its role as a precursor in the synthesis of various chemicals, dyes, and pharmaceuticals, it can be inferred that its action would result in the production of these compounds .

Action Environment

It is known that the compound is stable under normal storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-hydroxybenzoate can be synthesized through the esterification of 2-amino-5-hydroxybenzoic acid. The process involves refluxing 2-amino-5-hydroxybenzoic acid in methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures (around 90°C) for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction mixture is heated under reflux, and the product is isolated by neutralizing the reaction mixture with a base such as sodium bicarbonate, followed by extraction and purification .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-5-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-amino-4-hydroxybenzoate
  • Methyl 2-amino-3-hydroxybenzoate
  • Methyl 2-amino-6-hydroxybenzoate

Comparison: Methyl 2-amino-5-hydroxybenzoate is unique due to the specific positioning of the amino and hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-amino-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBKSTKVIIRFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356138
Record name methyl 2-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-72-0
Record name Benzoic acid, 2-amino-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1882-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Hydroxyanthranilate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of Methyl 2-amino-5-hydroxybenzoate?

A1: While the abstracts provided don't detail specific interaction types, one study utilizes Hirshfeld surface analysis to investigate these interactions in the crystal structure of this compound []. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in crystals, providing insights into crystal packing, stability, and potentially physicochemical properties.

Q2: How does CLPdyn contribute to understanding this compound's behavior?

A2: CLPdyn, a molecular dynamics simulation code, was used to study this compound's behavior within a crystal structure []. This research likely focused on how the molecule interacts with others within the crystal lattice, providing information about its stability and potentially its solid-state properties.

Q3: Why is this compound chosen for study in the context of "very different intermolecular recognition patterns"?

A3: The research paper highlights that this compound was one of several compounds chosen to represent a range of "very different intermolecular recognition patterns" within crystals []. This suggests that this specific molecule exhibits unique intermolecular interactions, potentially due to its functional groups (amino, hydroxyl, ester) capable of participating in hydrogen bonding and other non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and potentially for designing materials with desired properties.

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